

# A Comprehensive Spectroscopic Analysis of 2-Bromo-p-Xylene

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## Compound of Interest

Compound Name: 2-Bromo-p-xylene

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-bromo-p-xylene** (1-bromo-2,5-dimethylbenzene), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols and structured data tables are presented to facilitate easy interpretation and application.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-bromo-p-xylene**. These values are compiled from various spectral databases and are essential for the structural elucidation and quality control of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.<sup>[1][2]</sup>

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Bromo-p-Xylene**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.35	s	1H	Ar-H (H-3)
~7.00	d	1H	Ar-H (H-6)
~6.95	d	1H	Ar-H (H-4)
~2.40	s	3H	Ar-CH <sub>3</sub> (C-1 Me)

| ~2.30 | s | 3H | Ar-CH<sub>3</sub> (C-4 Me) |

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Bromo-p-Xylene**

Chemical Shift ( $\delta$ , ppm)	Assignment
~137.9	C-4
~134.5	C-1
~133.0	C-6
~130.5	C-5
~129.8	C-3
~122.1	C-2
~22.8	C-1 CH <sub>3</sub>

| ~20.5 | C-4 CH<sub>3</sub> |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[\[3\]](#)[\[4\]](#)

Table 3: Key IR Absorption Bands for **2-Bromo-p-Xylene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
<b>~3010</b>	<b>Medium</b>	<b>Aromatic C-H Stretch</b>
~2985	Medium-Strong	Aliphatic C-H Stretch (in CH <sub>3</sub> )
~1555	Strong	C=C Aromatic Ring Stretch
~1480	Strong	C=C Aromatic Ring Stretch
~1193	Strong	C-O Symmetric Stretch (possible impurity or overtone)
~1040	Strong	C-Br Stretch

| ~870 | Strong | C-H Out-of-plane Bend (Aromatic) |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] For **2-bromo-p-xylene**, electron ionization (EI) is a common method.[5]

Table 4: Major Peaks in the Mass Spectrum of **2-Bromo-p-Xylene**

m/z	Relative Intensity (%)	Assignment
<b>186</b>	<b>~98</b>	<b>Molecular Ion [M+2]<sup>+</sup> (with <sup>81</sup>Br isotope)</b>
184	100 (Base Peak)	Molecular Ion [M] <sup>+</sup> (with <sup>79</sup> Br isotope)
105	High	[M - Br] <sup>+</sup> Fragment

| 91 | Medium | [C<sub>7</sub>H<sub>7</sub>]<sup>+</sup> (Tropylium ion) |

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2-bromo-p-xylene** in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.[2]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta = 0.00$  ppm).[2]
- Instrumentation: Acquire the spectrum on a suitable NMR spectrometer (e.g., a 300 or 400 MHz instrument).[1][6]
- $^1\text{H}$  NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include an appropriate spectral width, acquisition time (~2-4 seconds), and a relaxation delay (d1) of 1-5 seconds.
- $^{13}\text{C}$  NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine proton ratios.

## IR Spectroscopy Protocol

- Sample Preparation (Liquid): As **2-bromo-p-xylene** is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[7]
- Alternative (ATR): Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. Place a small drop of the sample directly onto the ATR crystal (e.g., ZnSe or diamond).[8]
- Background Spectrum: Record a background spectrum of the empty instrument (or clean ATR crystal) to subtract atmospheric and instrument-related absorptions.
- Sample Spectrum: Record the spectrum of the sample. The typical range is  $4000\text{-}600\text{ cm}^{-1}$ . [3]

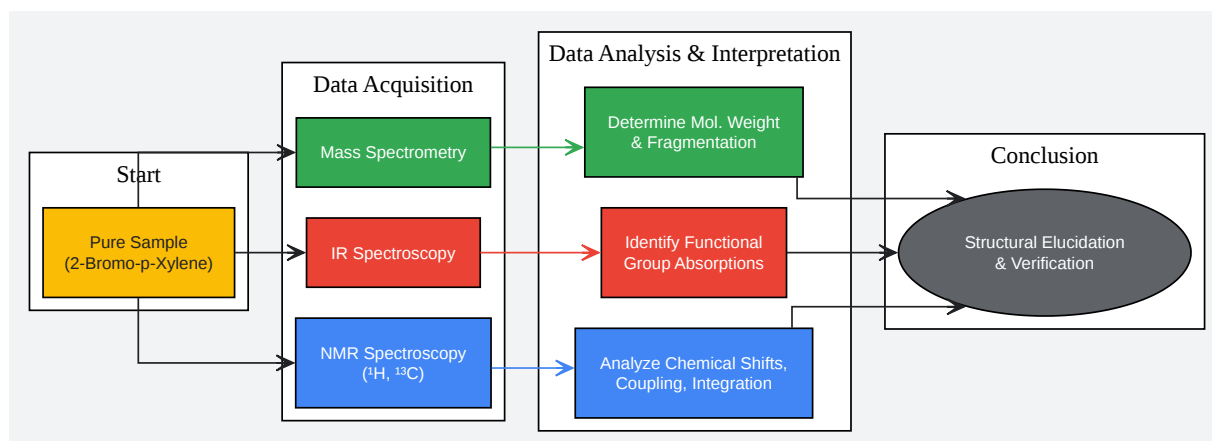
- Data Analysis: Identify characteristic absorption bands and compare them to known correlation tables to identify functional groups.[\[9\]](#)

## Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of **2-bromo-p-xylene** into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.[\[10\]](#)
- Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.[\[5\]](#)
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., a quadrupole).[\[11\]](#)
- Detection: Detect the separated ions, and plot the relative abundance of each ion as a function of its  $m/z$  ratio to generate the mass spectrum.
- Data Interpretation: Identify the molecular ion peak ( $M^+$ ) and the  $[M+2]^+$  peak, characteristic of a bromine-containing compound due to the nearly equal natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes. Analyze the fragmentation pattern to gain further structural information.[\[5\]](#)

## Logical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-bromo-p-xylene**, from sample preparation to final structure determination.



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Caption: Workflow for spectroscopic identification of **2-bromo-p-xylene**.

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## References

- 1. spectrabase.com [spectrabase.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. webassign.net [webassign.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. 2-Bromo-1,4-dimethylbenzene 99 553-94-6 [sigmaaldrich.com]
- 8. amherst.edu [amherst.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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